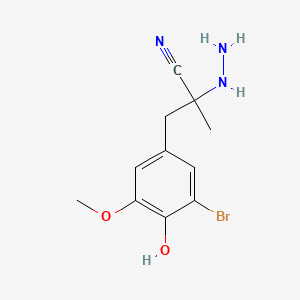
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is a complex organic compound characterized by the presence of bromine, hydroxyl, methoxy, hydrazinyl, and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by nitrile formation and subsequent hydrazinylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(3-Bromo-4-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile, while reduction of the nitrile group may produce 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanamine.
科学研究应用
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine and nitrile groups may also contribute to its biological activity by interacting with various receptors or ion channels.
相似化合物的比较
Similar Compounds
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)benzonitrile
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is unique due to the presence of both hydrazinyl and nitrile groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C11H14BrN3O2 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,15-14)5-7-3-8(12)10(16)9(4-7)17-2/h3-4,15-16H,5,14H2,1-2H3 |
InChI 键 |
XDENTMIDHLTGBP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C#N)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
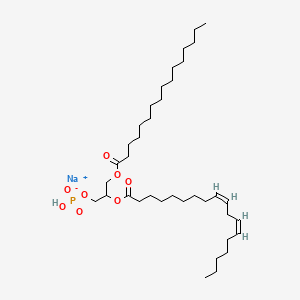
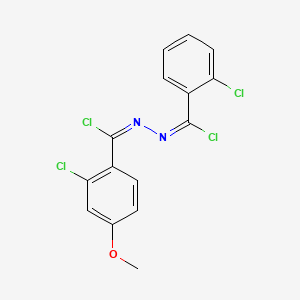
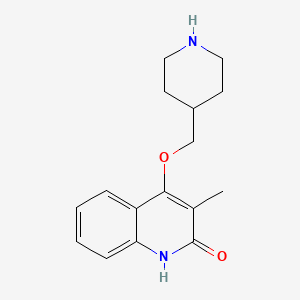
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
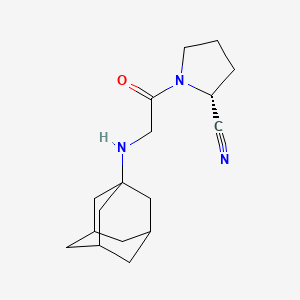
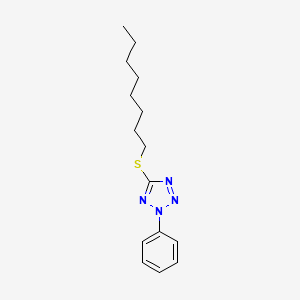
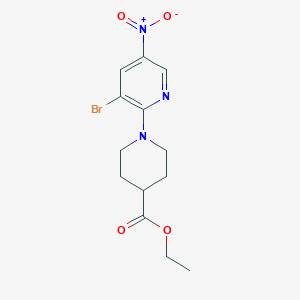
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
